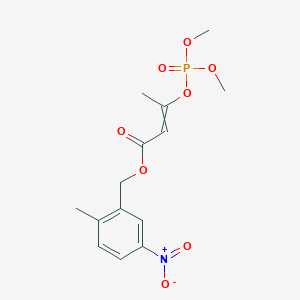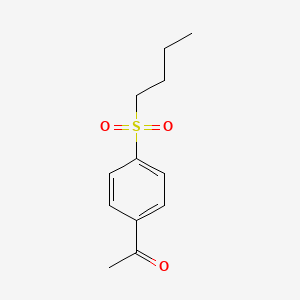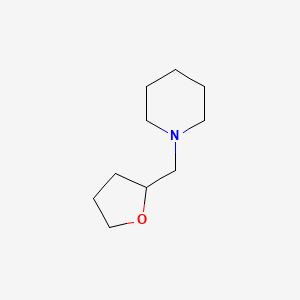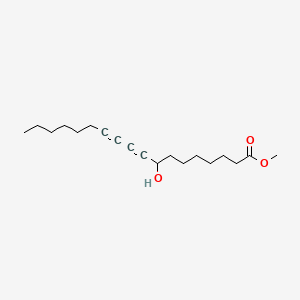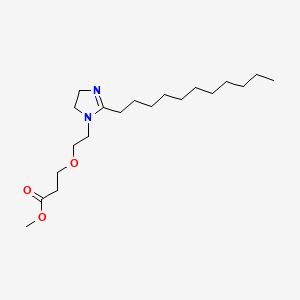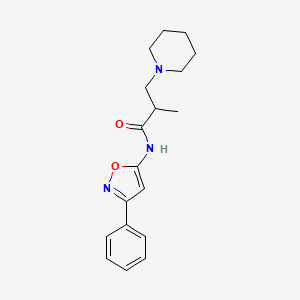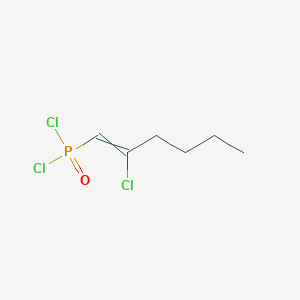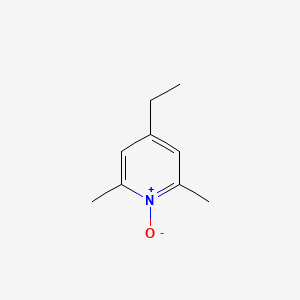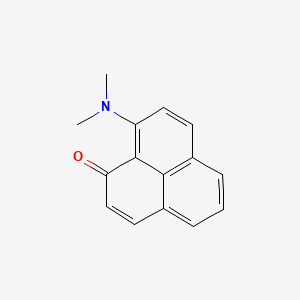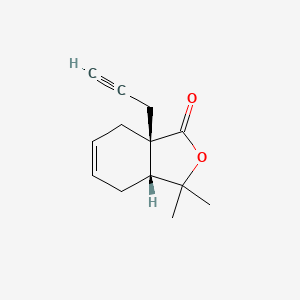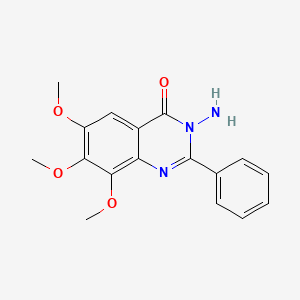![molecular formula C10H14O5 B13809224 (1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylendothall is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol . It is a structural analog of endothall, a well-known herbicide. Unlike endothall, 1,4-Dimethylendothall does not inhibit protein phosphatase 2A (PP2A) activity . This compound is primarily used in scientific research as a negative control for endothall and cantharidin in studies probing PP2A activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylendothall involves the reaction of specific precursors under controlled conditions. One common method includes the use of dimethyl maleate and cyclopentadiene in a Diels-Alder reaction, followed by oxidation and esterification steps . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 1,4-Dimethylendothall follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,4-Dimethylendothall undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dimethylendothall is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a negative control in studies involving PP2A activity.
Biology: Employed in studies to understand the role of PP2A in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new herbicides and plant growth regulators.
作用機序
1,4-Dimethylendothall exerts its effects by interacting with specific molecular targets. Unlike endothall, it does not inhibit PP2A activity, making it a valuable tool in studies aimed at understanding the role of PP2A . The compound’s mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity .
類似化合物との比較
1,4-Dimethylendothall is structurally related to several compounds, including:
Endothall: A potent PP2A inhibitor used as a herbicide.
Cantharidin: Another strong PP2A inhibitor with similar structural features.
Uniqueness
1,4-Dimethylendothall is unique in that it does not inhibit PP2A activity, unlike endothall and cantharidin . This makes it an essential negative control in studies involving these compounds .
List of Similar Compounds
- Endothall
- Cantharidin
特性
分子式 |
C10H14O5 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
InChIキー |
LOIACBOKCRBDOQ-OBDNUKKESA-N |
異性体SMILES |
C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C |
正規SMILES |
CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
